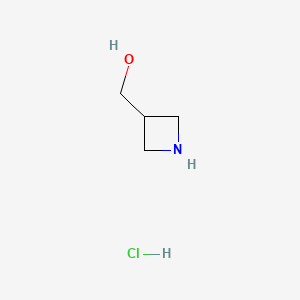

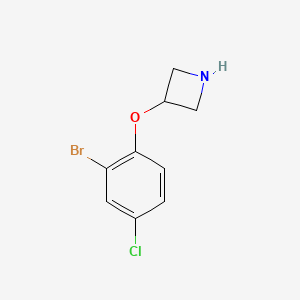

3-(2-Bromo-4-chlorophenoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-Bromo-4-chlorophenoxy)azetidine” is a chemical compound with the molecular formula C10H11BrClNO . It is used in various chemical reactions due to its unique structure and properties .

Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-4-chlorophenoxy)azetidine” consists of a four-membered azetidine ring with a bromo-chlorophenoxy group attached . The presence of bromine and chlorine atoms in the phenoxy group makes this compound particularly interesting for various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Bromo-4-chlorophenoxy)azetidine” include its molecular formula (C10H11BrClNO), and it is known to be used in various chemical reactions .科学的研究の応用

Synthesis of Functionalized Azetidines

3-(2-Bromo-4-chlorophenoxy)azetidine: is a valuable compound in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene, which is one of the most efficient methods for constructing four-membered heterocyclic compounds. The resulting azetidines are significant due to their presence in numerous natural products and their potential in pharmaceutical scaffolds.

Polymerization Processes

Azetidines serve as building blocks for polyamines through both anionic and cationic ring-opening polymerization . The polymers derived from azetidines have a wide range of applications, including antibacterial and antimicrobial coatings , CO2 adsorption , chelation , materials templating , and non-viral gene transfection . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to novel polymeric materials with enhanced properties.

Antimicrobial Coatings

The polymers synthesized from azetidines can be applied as antimicrobial coatings . These coatings are essential in healthcare settings to prevent the spread of infections and are also used in various consumer products to inhibit microbial growth.

CO2 Capture and Storage

Azetidine-based polymers have shown promise in CO2 adsorption . This application is crucial in the fight against climate change, as it can help reduce the amount of CO2 released into the atmosphere from industrial processes.

Chelation Therapy

Chelation, which involves the binding of substances to metal ions, is another area where azetidine-derived polymers can be utilized . These polymers can potentially be used in chelation therapy to treat heavy metal poisoning by binding and removing toxic metals from the body.

Gene Delivery Systems

The ring structure of azetidines makes them suitable for non-viral gene transfection applications . This involves the delivery of genetic material into cells, which is a critical process in gene therapy and biomedical research.

Material Templating

Azetidine-based polymers can be used in material templating to create porous structures . These structures have applications in catalysis, separation processes, and as scaffolds for tissue engineering.

Pharmaceutical Development

Incorporating azetidines into pharmaceutical scaffolds can result in improved pharmacokinetic properties . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to the development of new drugs with enhanced efficacy and reduced side effects.

将来の方向性

特性

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRSJNMGBOLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-4-chlorophenoxy)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)